molecular formula C33H53O2P B12881717 Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12881717
M. Wt: 512.7 g/mol
InChI Key: JZYBSSNZVXQJSQ-UHFFFAOYSA-N
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Description

Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is often used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. One common method includes the use of tert-butyl lithium to deprotonate the biphenyl compound, followed by the addition of a phosphine chloride to introduce the phosphine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium or nickel catalysts, which facilitate cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination . Typical conditions involve the use of organic solvents like toluene or THF, and bases such as potassium carbonate or sodium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an aryl amine.

Scientific Research Applications

Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its versatility and effectiveness in catalysis. Some applications include:

Mechanism of Action

The mechanism by which di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky and electron-donating nature of the phosphine ligand enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes . The molecular targets and pathways involved include the activation of substrates through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to stabilize transition metal complexes and facilitate challenging reactions sets it apart from other phosphine ligands.

Properties

Molecular Formula

C33H53O2P

Molecular Weight

512.7 g/mol

IUPAC Name

[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-bis(2-methylbutan-2-yl)phosphane

InChI

InChI=1S/C33H53O2P/c1-15-32(9,10)36(33(11,12)16-2)31-28(35-14)18-17-27(34-13)30(31)29-25(22(5)6)19-24(21(3)4)20-26(29)23(7)8/h17-23H,15-16H2,1-14H3

InChI Key

JZYBSSNZVXQJSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)P(C1=C(C=CC(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OC)OC)C(C)(C)CC

Origin of Product

United States

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